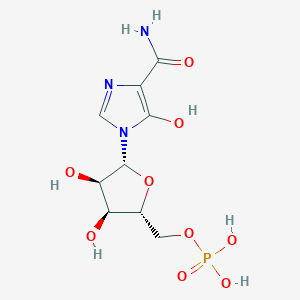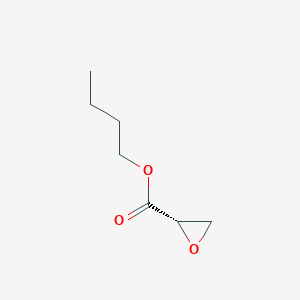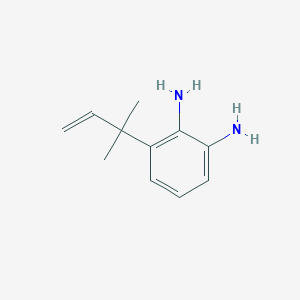
3-(2-Methylbut-3-en-2-yl)benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylbut-3-en-2-yl)benzene-1,2-diamine, also known as MBBD, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a diamine, meaning it contains two amino groups, and its chemical structure includes a benzene ring and a methylbutenyl group.
Mécanisme D'action
The mechanism of action of 3-(2-Methylbut-3-en-2-yl)benzene-1,2-diamine varies depending on its specific application. As a fluorescent probe, it binds to metal ions and emits a characteristic fluorescence signal, allowing for their detection and quantification. As a ligand for metal complexes, it can form stable coordination compounds that have unique properties and potential uses. As a potential drug candidate, it may interact with specific targets in cells to exert its therapeutic effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-(2-Methylbut-3-en-2-yl)benzene-1,2-diamine are still being studied, but early research suggests that it may have antioxidant and anti-inflammatory properties, as well as potential anticancer activity. It may also have effects on cellular signaling pathways and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-Methylbut-3-en-2-yl)benzene-1,2-diamine in lab experiments is its unique chemical structure and properties, which make it a versatile compound for use in a wide range of applications. However, its synthesis can be complex and time-consuming, and its potential toxicity and side effects must be carefully evaluated before use.
Orientations Futures
There are many potential future directions for research on 3-(2-Methylbut-3-en-2-yl)benzene-1,2-diamine, including further optimization of its synthesis method, exploration of its potential uses in drug discovery and development, and investigation of its effects on cellular signaling pathways and gene expression. Additional research is also needed to fully understand its potential toxicity and side effects, as well as its pharmacokinetics and pharmacodynamics in vivo.
Méthodes De Synthèse
The synthesis of 3-(2-Methylbut-3-en-2-yl)benzene-1,2-diamine involves several steps, including the reaction of 2-methylbut-3-en-2-ol with benzaldehyde to form 3-(2-methylbut-3-en-2-yl)benzaldehyde, which is then reacted with ammonia to form the final product, 3-(2-Methylbut-3-en-2-yl)benzene-1,2-diamine. This synthesis method has been optimized and improved over time to increase the yield and purity of the compound.
Applications De Recherche Scientifique
3-(2-Methylbut-3-en-2-yl)benzene-1,2-diamine has been studied for its potential use in various scientific research applications, including as a fluorescent probe for detecting metal ions, as a ligand for metal complexes, and as a potential drug candidate for the treatment of cancer and other diseases. Its unique chemical structure and properties make it a versatile compound for use in a wide range of research areas.
Propriétés
Numéro CAS |
118489-60-4 |
|---|---|
Nom du produit |
3-(2-Methylbut-3-en-2-yl)benzene-1,2-diamine |
Formule moléculaire |
C11H16N2 |
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
3-(2-methylbut-3-en-2-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C11H16N2/c1-4-11(2,3)8-6-5-7-9(12)10(8)13/h4-7H,1,12-13H2,2-3H3 |
Clé InChI |
AWISAJZXBOCVNM-UHFFFAOYSA-N |
SMILES |
CC(C)(C=C)C1=C(C(=CC=C1)N)N |
SMILES canonique |
CC(C)(C=C)C1=C(C(=CC=C1)N)N |
Synonymes |
1,2-Benzenediamine, 3-(1,1-dimethyl-2-propenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



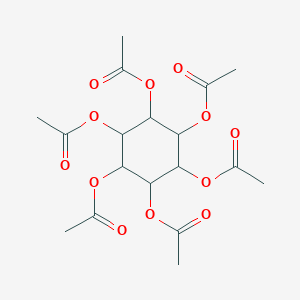
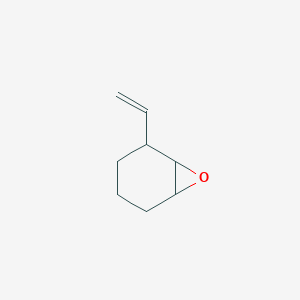
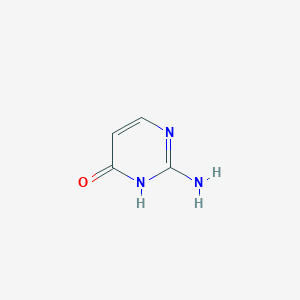
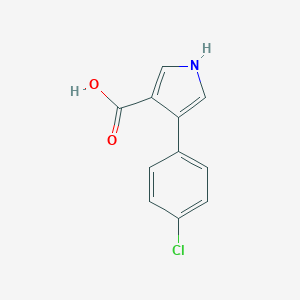
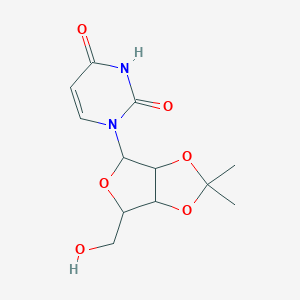
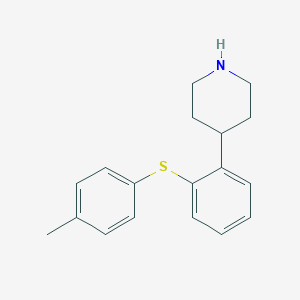
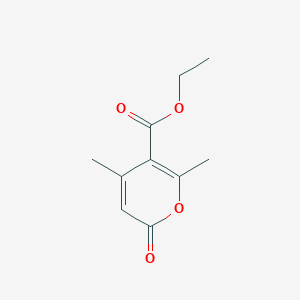


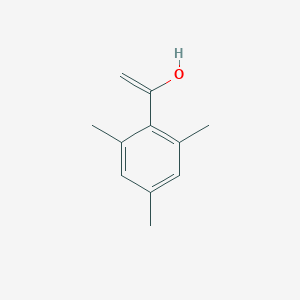
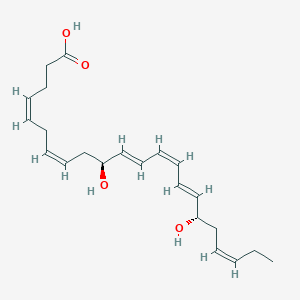
![1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B43860.png)
